![molecular formula C8H11BrN2 B13140401 (R)-1-(6-Bromopyridin-2-yl)propan-1-amine](/img/structure/B13140401.png)
(R)-1-(6-Bromopyridin-2-yl)propan-1-amine
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Overview
Description
®-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound that features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridine-2-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Bromopyridin-2-yl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Formation of azides, ethers, or other substituted derivatives.
Oxidation Products: Formation of imines, nitriles, or oximes.
Reduction Products: Formation of secondary or tertiary amines.
Scientific Research Applications
®-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
6-Bromopyridin-2-ylmethanamine: A structurally similar compound with a different substitution pattern.
2-Bromopyridine: A simpler analog that lacks the propan-1-amine moiety.
Uniqueness
®-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine and an amine group, which confer specific reactivity and biological activity.
Biological Activity
(R)-1-(6-Bromopyridin-2-yl)propan-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated pyridine ring attached to a propan-1-amine moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. The bromopyridine moiety facilitates binding interactions through hydrogen bonding and π-stacking with target proteins, which can modulate their activity. Specifically, it is believed that this compound may act on neurotransmitter receptors and enzymes involved in signaling pathways, although detailed studies are still ongoing to elucidate these mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Microbial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0098 |
Candida albicans | 0.039 |
Neuroprotective Properties
Research has also highlighted the potential neuroprotective effects of this compound. Compounds with similar structures have been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative diseases. By modulating nitric oxide production, these compounds may help in managing conditions characterized by oxidative stress and neuroinflammation.
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound was tested alongside other compounds. It showed promising results, particularly against E. coli, where it achieved an MIC value of 0.0195 mg/mL, indicating significant antibacterial efficacy.
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective capabilities of similar compounds in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could effectively reduce neuronal cell death by inhibiting nNOS activity, thus presenting a potential therapeutic avenue for neurodegenerative disorders.
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m1/s1 |
InChI Key |
YIGYLEOPRNZMCB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C1=NC(=CC=C1)Br)N |
Canonical SMILES |
CCC(C1=NC(=CC=C1)Br)N |
Origin of Product |
United States |
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